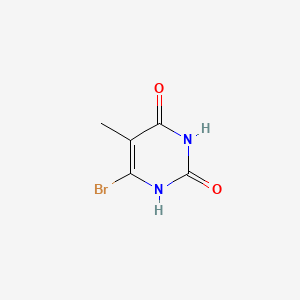
3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride is a complex organic compound that combines the structural features of 3-hydroxybutanoic acid and 4-iodopyrrolidine-2-carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride typically involves multiple steps. One common approach is the reaction of 3-hydroxybutanoic acid with 4-iodopyrrolidine-2-carboxylic acid under anhydrous conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the anhydride bond .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxobutanoic acid or 3-hydroxybutanoic acid derivatives.
Reduction: Formation of 3-hydroxybutanoic alcohol derivatives.
Substitution: Formation of 4-substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybutanoic acid: A simpler analog with similar functional groups but lacking the pyrrolidine ring and iodine atom.
4-Iodopyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring and iodine atom but lacks the 3-hydroxybutanoic acid moiety.
Uniqueness
3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H14INO4 |
|---|---|
Molekulargewicht |
327.12 g/mol |
IUPAC-Name |
3-hydroxybutanoyl (2S)-4-iodopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14INO4/c1-5(12)2-8(13)15-9(14)7-3-6(10)4-11-7/h5-7,11-12H,2-4H2,1H3/t5?,6?,7-/m0/s1 |
InChI-Schlüssel |
GLDCUXARFAMUAZ-AHXFUIDQSA-N |
Isomerische SMILES |
CC(CC(=O)OC(=O)[C@@H]1CC(CN1)I)O |
Kanonische SMILES |
CC(CC(=O)OC(=O)C1CC(CN1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)


![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)


